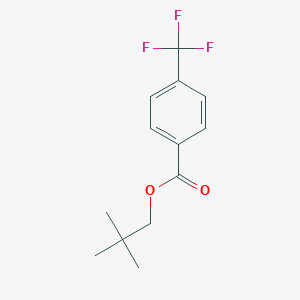

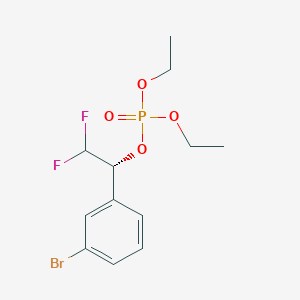

Neopentyl 4-(trifluoromethyl)benzoate

Descripción general

Descripción

Neopentyl 4-(trifluoromethyl)benzoate is an organic compound commonly used in the synthesis of other compounds and in various scientific research applications. It is a white crystalline solid with a melting point of 105-107°C, and is soluble in common organic solvents. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.

Aplicaciones Científicas De Investigación

Coordination and Activation of Electron-Poor Arenes

Neopentyl 4-(trifluoromethyl)benzoate has been used in studies focusing on the coordination and activation of electron-poor arenes. Research by Iverson et al. (2002) demonstrated the formation of η2-arene complexes through the reductive elimination of neopentane, leading to the formation of highly reactive intermediates that can react with a variety of electron-deficient benzenes (Iverson, Lachicotte, Müller, & Jones, 2002).

Liquid Crystalline Properties

Matsunaga and Miyajima (1985) explored the liquid crystalline properties of alkyl 4-(4-alkoxybenzylideneamino)benzoates, including neopentyl esters. They found that branching in the ester alkyl chains, such as neopentyl, leads to nematic behavior and alters the phase behavior of the compounds (Matsunaga & Miyajima, 1985).

Thermal Decomposition and Reaction Properties

Davidson, Lappert, and Pearce (1973) described the preparation and characterization of Group IVA neopentyls, including their thermal decomposition, which produces neopentane. This study provides insights into the stability and reactivity of compounds containing neopentyl groups (Davidson, Lappert, & Pearce, 1973).

Antibacterial Activity

Krátký et al. (2013) investigated the antibacterial activity of salicylanilide 4-(trifluoromethyl)benzoates against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Their findings highlighted the significant antibacterial properties of these compounds, offering potential applications in antimicrobial treatments (Krátký, Vinšová, Novotná, Mandíková, Trejtnar, Stolaříková, 2013).

Reactivity and Dimerization of Furan-Based o-Quinodimethanes

Trahanovsky, Huang, and Leung (1994) studied the reactivity and dimerization of furan-based o-quinodimethanes, including compounds with neopentyl groups. This research provides insights into the stability and reaction pathways of these complex organic compounds (Trahanovsky, Huang, & Leung, 1994).

Radiohalogenated Theranostic Pairs

Suzuki et al. (2021) explored the use of neopentyl glycol as a scaffold to prepare radiohalogenated theranostic systems with high in vivo stability. This study is significant for the development of novel diagnostic and therapeutic agents in nuclear medicine (Suzuki, Kaizuka, Tatsuta, Tanaka, Washiya, Shirakami, Ooe, Toyoshima, Watabe, Teramoto, Sasaki, Watanabe, Ishioka, Hatazawa, Uehara, Arano, 2021).

Mecanismo De Acción

Target of Action

Neopentyl 4-(trifluoromethyl)benzoate is a complex organic compoundIt’s known that similar compounds are often used in organic synthesis, particularly in reactions like the suzuki-miyaura cross-coupling .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, for example, organoboron reagents are used to form new carbon-carbon bonds

Biochemical Pathways

It’s worth noting that the suzuki-miyaura cross-coupling reaction, in which similar compounds are used, involves the transmetalation of organoboron reagents . This could potentially affect various biochemical pathways, but more research is needed to elucidate these effects.

Result of Action

In the context of organic synthesis, the compound could potentially contribute to the formation of new carbon-carbon bonds . The exact effects would depend on the specific reaction conditions and the other compounds involved.

Propiedades

IUPAC Name |

2,2-dimethylpropyl 4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c1-12(2,3)8-18-11(17)9-4-6-10(7-5-9)13(14,15)16/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLUXIMHLPCFRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

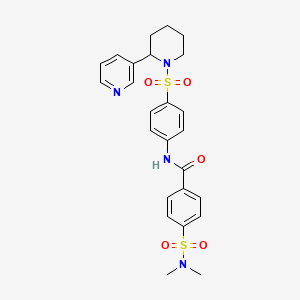

![9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2830677.png)

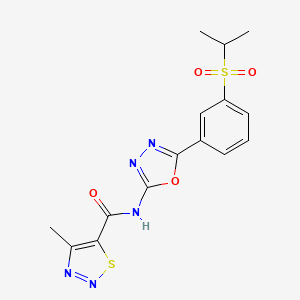

![6-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2830686.png)

![6-Amino-7-(benzenesulfonyl)-5-[(4-chlorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2830688.png)

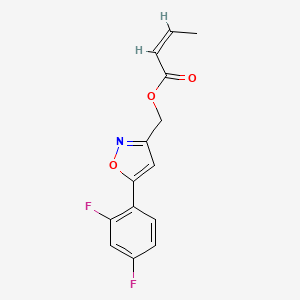

![2-[[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2830690.png)